molecular formula C13H13N5O6 B4760058 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide

Cat. No. B4760058
M. Wt: 335.27 g/mol
InChI Key: VGSDUKOYHPUFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide, also known as MNPP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPP is a pyrazole derivative that has been synthesized through a series of reactions.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide is not fully understood. It has been suggested that 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide may exert its anticancer effects by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide may also exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been shown to have biochemical and physiological effects in various studies. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers of oxidative stress, in cancer cells and animal models of inflammation. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has also been shown to increase the levels of glutathione (GSH), an antioxidant enzyme, in cancer cells. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.

Advantages and Limitations for Lab Experiments

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has some limitations for lab experiments. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has poor solubility in water, which can make it difficult to use in some experiments. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide can be further studied for its potential therapeutic applications in various diseases. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide can be studied in combination with other drugs to enhance its effectiveness. The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide can be further elucidated to better understand its effects on cancer cells and inflammation. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide can also be modified to improve its solubility and half-life, making it a more effective compound for lab experiments and potential drug development.
Conclusion:
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been synthesized through a multi-step process and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has the potential to be developed as a drug for the treatment of cancer and inflammatory diseases. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide, including further studies of its potential therapeutic applications, mechanism of action, and modification to improve its effectiveness.

Scientific Research Applications

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been studied in various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has also been studied in animal models of inflammation and has shown to reduce inflammation and oxidative stress. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has the potential to be developed as a drug for the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

3-(3-methoxy-4-nitropyrazol-1-yl)-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O6/c1-24-13-11(18(22)23)8-16(15-13)7-6-12(19)14-9-2-4-10(5-3-9)17(20)21/h2-5,8H,6-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSDUKOYHPUFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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